molecular formula C14H27N3O3 B1383577 tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate CAS No. 2081883-50-1

tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Cat. No.: B1383577
CAS No.: 2081883-50-1
M. Wt: 285.38 g/mol
InChI Key: JCHIBKSSZNWERE-VWYCJHECSA-N
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Description

tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is a complex organic compound featuring a tert-butyl group, an amino group, and a dimethylcarbamoyl group attached to a cyclohexyl ring

Preparation Methods

The synthesis of tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include tert-butyl hydroperoxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl ((1S,2S,5R)-2-amino-5-(methylcarbamoyl)cyclohexyl)carbamate: This compound has a similar structure but with a methylcarbamoyl group instead of a dimethylcarbamoyl group, leading to different reactivity and applications.

    tert-Butyl ((1S,2S,5R)-2-amino-5-(ethylcarbamoyl)cyclohexyl)carbamate: The presence of an ethylcarbamoyl group introduces additional steric hindrance, affecting the compound’s interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[(1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHIBKSSZNWERE-VWYCJHECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](CC[C@@H]1N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 2
tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 3
tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 4
tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 5
tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Reactant of Route 6
tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

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